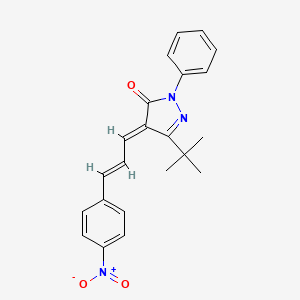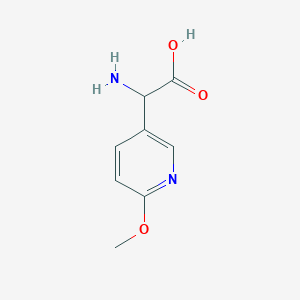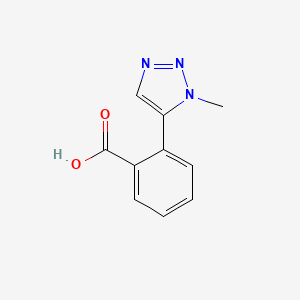
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper (I) ions and proceeds under mild conditions, often in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Applications De Recherche Scientifique
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Medicine: It has potential anticancer properties and is being investigated for its therapeutic applications.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and coordinating with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-(3-methyltriazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-11-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
XSCMVCTVBYHMKV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




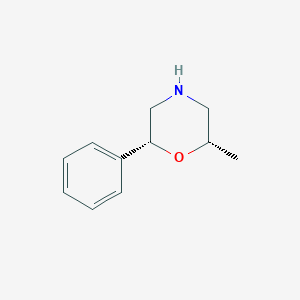


![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
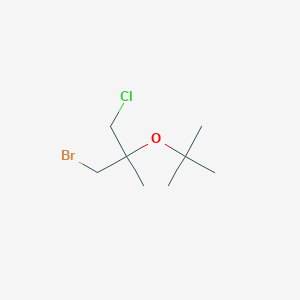
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

